5-Ethynylnicotinonitrile

Overview

Description

5-Ethynylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. It is characterized by a yellowish crystalline solid form and is soluble in organic solvents. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Mechanism of Action

Target of Action

It’s known that nitrile-containing pharmaceuticals can enhance binding affinity to their targets

Mode of Action

Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance . The specific interaction of 5-Ethynylnicotinonitrile with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Nitrile-containing pharmaceuticals are known to have a broad range of clinical applications, suggesting they may interact with multiple biochemical pathways

Pharmacokinetics

Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs . More research is needed to outline the specific ADME properties of this compound and their impact on bioavailability.

Result of Action

As a nitrile-containing compound, it’s known to enhance binding affinity to its targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance . The specific results of this compound’s action require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylnicotinonitrile typically involves the reaction of 5-bromonicotinonitrile with ethynylmagnesium bromide under controlled conditions. The reaction is carried out in an anhydrous environment to prevent any side reactions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing and sourcing of raw materials, followed by controlled reactions in industrial reactors. The final product is purified and tested for quality before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted nicotinonitriles.

Scientific Research Applications

5-Ethynylnicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Nicotinonitrile (3-cyanopyridine): A precursor to vitamin niacin and used in the synthesis of various pharmaceuticals.

Furo[2,3-b]pyridine derivatives: Known for their cytotoxic activity against tumor cell lines.

Uniqueness: 5-Ethynylnicotinonitrile stands out due to its unique ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Biological Activity

5-Ethynylnicotinonitrile (5-EN) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

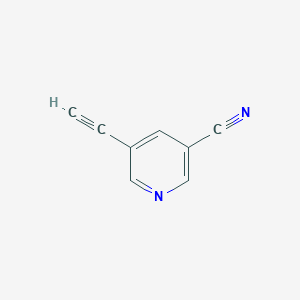

This compound is a derivative of nicotinonitrile, characterized by the presence of an ethynyl group at the 5-position of the pyridine ring. The chemical structure can be represented as follows:

The synthesis typically involves the reaction of nicotinonitrile with acetylene in the presence of a suitable catalyst, yielding 5-EN with high purity.

Biological Activity Overview

The biological activity of 5-EN has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of its key activities:

Antimicrobial Activity

5-EN exhibits significant antimicrobial properties against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Microorganism | MIC (µM) | Reference |

|---|---|---|

| Escherichia coli | 0.25 | |

| Staphylococcus aureus | 0.30 | |

| Pseudomonas aeruginosa | 0.21 |

Anticancer Activity

In vitro studies have demonstrated that 5-EN can inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15.4 | Apoptosis induction |

| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest |

| A549 (lung cancer) | 18.6 | Inhibition of growth |

Study on Antimicrobial Properties

A recent research article evaluated the antimicrobial efficacy of 5-EN alongside other derivatives. The study utilized disk diffusion methods and broth microdilution techniques to assess activity against clinical isolates.

Key Findings:

- The compound demonstrated broad-spectrum activity, particularly effective against resistant strains.

- Molecular docking studies suggested strong binding interactions with bacterial DNA gyrase, indicating a potential mechanism for its antibacterial action.

Study on Anticancer Effects

Another study focused on the anticancer properties of 5-EN using various human cancer cell lines. The results indicated that:

- Mechanism of Action: The compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

- Combination Therapy: When used in combination with standard chemotherapeutics, 5-EN enhanced the efficacy of treatments in resistant cancer models.

Properties

IUPAC Name |

5-ethynylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-7-3-8(4-9)6-10-5-7/h1,3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGKLLLDELXBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.